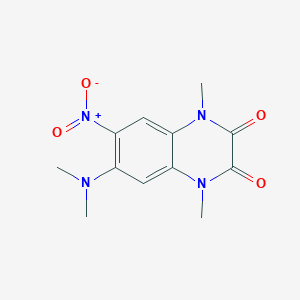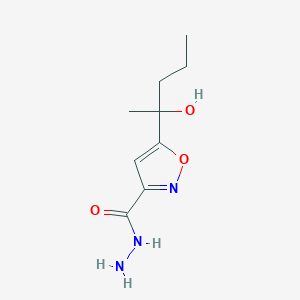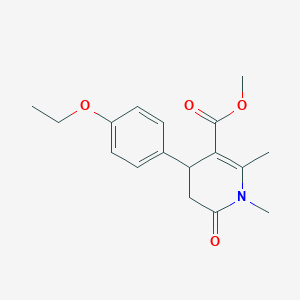![molecular formula C15H10ClN3O2S B11484824 5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11484824.png)
5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a benzo[d][1,3]dioxole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzo[d][1,3]dioxole-5-carbohydrazide in the presence of a base such as potassium carbonate. The intermediate product is then treated with thiourea to form the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with microbial enzymes, leading to the inhibition of essential biochemical pathways. The compound targets specific enzymes involved in cell wall synthesis and protein production, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-quinoline: Another compound with a benzo[d][1,3]dioxole moiety.
4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar triazole-thiol structure but without the benzo[d][1,3]dioxole group.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzo[d][1,3]dioxole and chlorophenyl groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C15H10ClN3O2S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN3O2S/c16-10-2-4-11(5-3-10)19-14(17-18-15(19)22)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,18,22) |
InChI Key |
CGYULLCQQLPVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11484743.png)
![1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole](/img/structure/B11484747.png)
![N-(3-{methyl[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11484762.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11484771.png)
![3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide](/img/structure/B11484773.png)
![2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B11484774.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(2-oxopyrrolidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11484780.png)
![6-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11484782.png)
![10-(3,4-dichlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11484785.png)

![N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11484805.png)
![1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484806.png)

